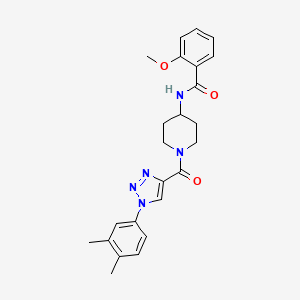
N-(1-(1-(3,4-二甲基苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-2-甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 吡唑并 [3,4-b]吡啶表现出多种生物活性:
吡唑并 [3,4-b]吡啶的介绍
合成方法
生物医学应用
作用机制
Target of Action
Similar compounds have been known to target various cellular processes, including cell proliferation and apoptosis .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been known to exhibit cytotoxic activities against various cancer cell lines .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and presence of other molecules can influence the action and stability of similar compounds .
生物活性
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3 |
| Molecular Weight | 344.42 g/mol |
| LogP | 3.54 |
| Polar Surface Area | 50.86 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound can be attributed to its structural features, particularly the presence of the triazole moiety. Triazoles are known for their ability to interact with various biological targets, including enzymes and receptors involved in cancer and inflammation pathways. The piperidine ring enhances lipophilicity and may improve cell membrane permeability.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide have shown selective cytotoxicity against various cancer cell lines at nanomolar concentrations.
In a comparative study, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D), indicating promising anticancer potential .
Mechanisms of Cytotoxicity
The cytotoxic effects are believed to result from several mechanisms:
- Induction of Apoptosis : Compounds have been shown to induce morphological changes characteristic of apoptosis in cancer cells, including membrane blebbing and DNA fragmentation.
- Inhibition of Mitochondrial Function : Some derivatives have been reported to reduce mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives that included the target compound. These derivatives were tested against human leukemic T-cells (Jurkat cells), where they exhibited significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin. The study highlighted that these compounds did not intercalate with DNA but induced DNA damage through alternative pathways .
Pharmacokinetics and ADME Profile
The pharmacokinetic properties of N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide suggest favorable absorption and distribution characteristics:
- Absorption : The logP value indicates good permeability across biological membranes.
- Metabolism : Preliminary studies suggest that the compound may undergo metabolic transformations typical for amide-containing drugs.
- Excretion : Further studies are required to elucidate the excretion pathways.
属性
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-16-8-9-19(14-17(16)2)29-15-21(26-27-29)24(31)28-12-10-18(11-13-28)25-23(30)20-6-4-5-7-22(20)32-3/h4-9,14-15,18H,10-13H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQKUFCZKYQJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













